
2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the pyrimidine family and has a unique structure that makes it a promising candidate for drug development and other applications.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes or proteins that are involved in disease processes. This inhibition can lead to the suppression of disease symptoms and may even result in a cure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine are still being studied. However, early research suggests that the compound may have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine in lab experiments is its unique structure, which makes it a promising candidate for drug development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are numerous future directions for research on 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine. Some of the most promising areas of research include:
1. Further studies on the compound's mechanism of action to better understand its potential applications in drug development.
2. Research on the compound's potential toxicity to determine safe dosage levels and potential side effects.
3. Studies on the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Exploration of novel synthesis methods to improve the yield and purity of the compound.
5. Research on the compound's potential applications in other fields, such as materials science and catalysis.
In conclusion, 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine is a unique and promising compound that has numerous potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential applications, but early studies suggest that it could be a valuable tool in the fight against various diseases.
Synthesis Methods
The synthesis of 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine can be achieved using various methods. One of the most common methods involves the reaction of benzyl mercaptan with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product.
Scientific Research Applications
2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine has numerous potential applications in scientific research. One of the most promising areas of application is in drug development. This compound has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-benzylsulfanyl-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-13(2)9-14-12(15-10-13)16-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQXDKLEKDBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=NC1)SCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


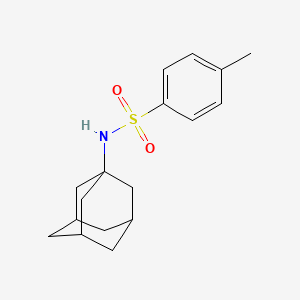
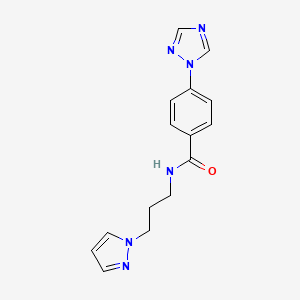
![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7496853.png)

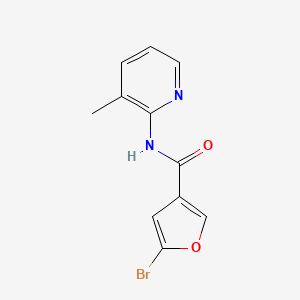


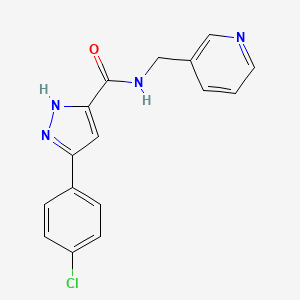

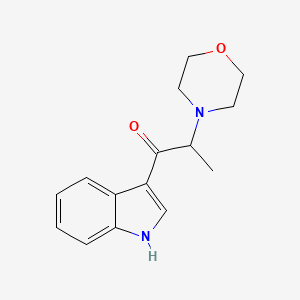
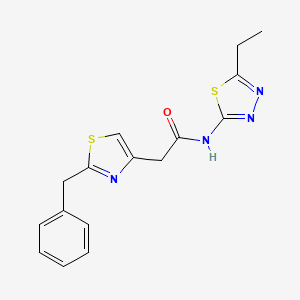
![N-[(3-fluoro-4-methylphenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496928.png)